Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

Description

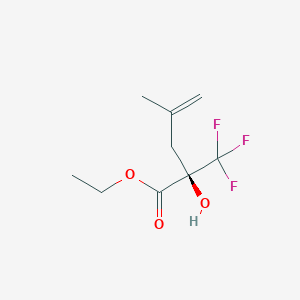

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate (CAS: 217195-91-0) is a fluorinated ester characterized by a hydroxyl group and a trifluoromethyl group at the C2 position, a methyl substituent at C4, and a terminal double bond at the pent-4-enoate backbone. Its molecular formula is C₉H₁₃F₃O₃, with a molar mass of 226.19 g/mol. The compound is synthesized via a two-step process involving manganese and zinc(II) chloride in tetrahydrofuran (THF), achieving a 73% yield under reflux conditions . It is commercially available with high purity (>97%) and finds applications in pharmaceutical and agrochemical research as a chiral building block .

Key structural features include:

- Stereochemistry: The (2R) configuration at the hydroxyl-bearing carbon.

- Functional groups: A trifluoromethyl group (electron-withdrawing), hydroxyl group (polar), and α,β-unsaturated ester (electrophilic enoate).

Properties

IUPAC Name |

ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-4-15-7(13)8(14,5-6(2)3)9(10,11)12/h14H,2,4-5H2,1,3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJRZMYAWPFRSV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](CC(=C)C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887375-49-7 | |

| Record name | ethyl (R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate can be achieved through several synthetic routes One common method involves the reaction of 4-pentenoic acid with ethyl alcohol in the presence of a catalyst to form the ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate is primarily used in the pharmaceutical industry for the synthesis of bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in medicinal chemistry.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral activity. For instance, compounds synthesized using ethyl trifluoromethylated pentenoate have shown promising results against viral infections by inhibiting viral replication pathways. This application highlights its potential as a precursor for developing new antiviral therapies.

Material Science

In material science, this compound is utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms. Fluorinated compounds often exhibit enhanced chemical resistance and thermal stability.

Application in Coatings

This compound can be incorporated into polymer matrices to produce coatings that are resistant to solvents and extreme temperatures. This application is particularly relevant in industries such as aerospace and automotive, where durability is critical.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in reactions involving Michael additions and nucleophilic substitutions.

Example Reaction: Michael Addition

In a typical Michael addition reaction, this compound can react with various nucleophiles to form complex molecules with diverse functionalities. This versatility makes it a key player in synthesizing complex organic molecules.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of antiviral agents | Enhanced lipophilicity and metabolic stability |

| Material Science | Development of fluorinated coatings | Increased chemical resistance and thermal stability |

| Organic Synthesis | Reagent for Michael additions and nucleophilic substitutions | Versatile building block for complex molecules |

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ester group can undergo hydrolysis, and the trifluoromethyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of α,β-unsaturated esters with modifications at C2 and C3. Below is a comparative analysis with key analogues:

Key Trends and Insights

Trifluoromethyl Group Impact: The CF₃ group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ethyl pent-4-enoate) . In nematicidal assays, ethyl 3-methylbut-2-enoate (lacking CF₃) showed superior activity, suggesting CF₃ may reduce bioactivity in certain contexts .

Stereochemical Influence: The (2R) configuration is critical for chiral synthesis, whereas racemic mixtures (e.g., ethyl (±)-3-amino-4-fluorophenyl propanoate) are less selective in drug development .

Synthetic Accessibility :

- Diazo-containing analogues (e.g., Product 17c) require specialized conditions (e.g., flash chromatography) and exhibit lower yields (~39%) compared to the target compound’s 73% yield .

Biological Activity

Ethyl (2R)-2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate, also known by its CAS number 217195-91-0, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique trifluoromethyl group and hydroxyl functionality suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Structure and Composition

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₃F₃O₃

- Molecular Weight : 226.20 g/mol

- InChI Key : OUJRZMYAWPFRSV-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | 96% - 98% |

| Appearance | Colorless liquid |

Research indicates that compounds with similar structural features may exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of the hydroxyl group is believed to enhance the compound's ability to penetrate biological membranes and interact with target proteins.

Case Study: Dopamine Transporter Inhibition

A study examined a series of compounds structurally related to this compound, focusing on their affinity for the dopamine transporter (DAT). The results demonstrated that compounds with hydroxyl substitutions exhibited enhanced binding affinity to DAT, suggesting a potential role in neuropharmacology:

| Compound | DAT Affinity (K_i) | NET Affinity (K_i) | SERT Affinity (K_i) |

|---|---|---|---|

| Ethyl Compound 1 | 6.23 nM | 7.56 nM | 456 nM |

| Ethyl Compound 2 | 18.4 nM | 27.5 nM | Moderate |

These findings indicate that this compound may possess similar properties, making it a candidate for further exploration in treating neurological disorders.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound does not exhibit significant toxicity in vitro, which is promising for its potential therapeutic applications .

Anticancer Activity

Emerging research has indicated that compounds with structural similarities may also exhibit anticancer properties. For example, studies on related hydroxy compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.